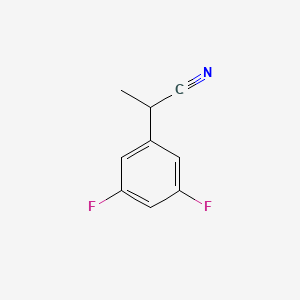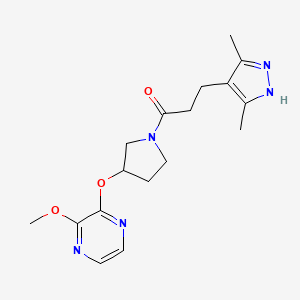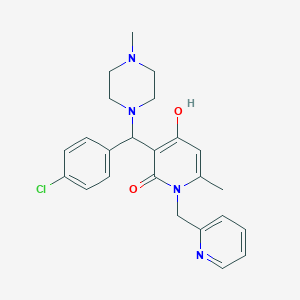
2-(3,5-Difluorophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,5-Difluorophenyl)propanenitrile” is a chemical compound with the molecular formula C9H7F2N . It has a molecular weight of 167.16 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7F2N/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-4,6H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Applications De Recherche Scientifique
Pharmaceutical Research:
- A study by Kobayashi et al. (2009) identified a compound similar to 2-(3,5-Difluorophenyl)propanenitrile, designated as MK-1925, which acts as a selective, orally available, and brain-penetrable opioid receptor-like 1 (ORL1) antagonist. This compound demonstrated in vivo efficacy after oral dosing and was selected for further clinical studies (Kobayashi et al., 2009).
Battery Technology:
- Research by Liu et al. (2016) explored the use of 3-(2-methoxyethoxy)propanenitrile, a related compound, in lithium-ion batteries. They introduced it as part of a safe electrolyte mixture, enhancing battery safety and performance (Liu et al., 2016).
Environmental Science:
- A study by Lai et al. (2013) investigated the degradation of 3,3'-iminobis-propanenitrile using the Fe(0)/GAC micro-electrolysis system, which could be relevant for treating similar compounds in water treatment processes (Lai et al., 2013).
Material Science:
- Research by Meier et al. (2003) involved using a 3,5-difluorophenyl compound in the synthesis of nonsymmetric palladium complexes for creating flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003).
Chemical Synthesis and Antimicrobial Research:
- Behbehani et al. (2011) utilized 2-arylhydrazononitriles, which are structurally related to this compound, to synthesize a variety of new heterocyclic substances with promising antimicrobial activities (Behbehani et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,5-difluorophenyl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-4,6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDINCQEJJTRGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC(=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)



![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)

![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)

![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)

